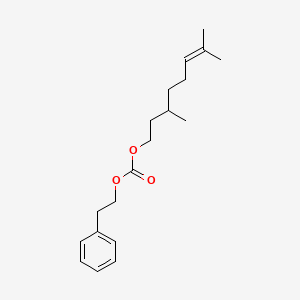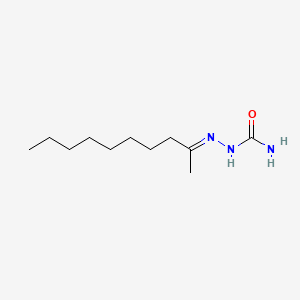
2-Cyclooctyl-6-cyclopentylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclooctyl-6-cyclopentylphenol is an organic compound with the molecular formula C19H28O It is a phenolic compound characterized by the presence of cyclooctyl and cyclopentyl groups attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-6-cyclopentylphenol typically involves the alkylation of phenol with cyclooctyl and cyclopentyl groups. One common method is the regioselective alkylation of phenol with cyclopentanol over montmorillonite K10 clay, producing 2-cyclopentylphenol as an intermediate . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclooctyl-6-cyclopentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.
Applications De Recherche Scientifique
2-Cyclooctyl-6-cyclopentylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mécanisme D'action
The mechanism of action of 2-Cyclooctyl-6-cyclopentylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Cyclooctyl-6-cyclopentylphenol include other phenolic compounds with different alkyl groups, such as:
- 2-Cyclopentylphenol
- 2-Cyclooctylphenol
- 2-Cyclohexylphenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both cyclooctyl and cyclopentyl groups, which confer unique steric and electronic properties.
Propriétés
Numéro CAS |
93841-40-8 |
|---|---|
Formule moléculaire |
C19H28O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-cyclooctyl-6-cyclopentylphenol |
InChI |
InChI=1S/C19H28O/c20-19-17(15-9-4-2-1-3-5-10-15)13-8-14-18(19)16-11-6-7-12-16/h8,13-16,20H,1-7,9-12H2 |
Clé InChI |
SPYCTJYQSHLVPR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


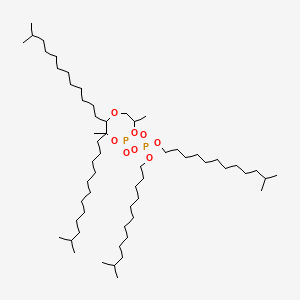
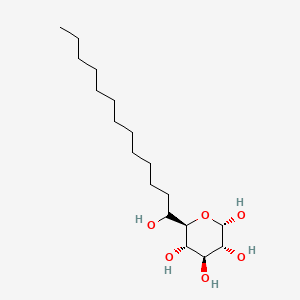
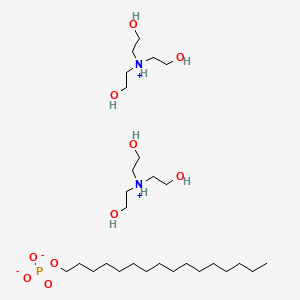
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
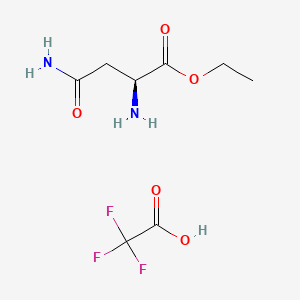
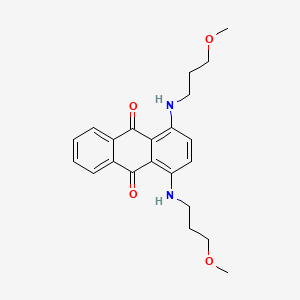
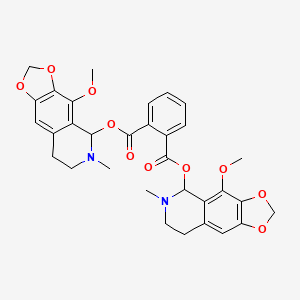

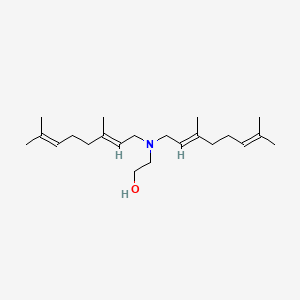

![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
